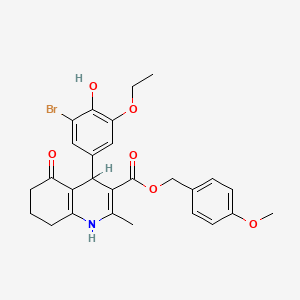

(4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Description

The compound (4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate features a hexahydroquinoline core substituted with:

- A 3-bromo-5-ethoxy-4-hydroxyphenyl group at position 4, introducing halogen (Br), ether (ethoxy), and phenolic (hydroxy) functionalities.

- A (4-methoxyphenyl)methyl ester at position 3, providing aromaticity and electron-donating methoxy substituents.

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO6/c1-4-34-22-13-17(12-19(28)26(22)31)24-23(15(2)29-20-6-5-7-21(30)25(20)24)27(32)35-14-16-8-10-18(33-3)11-9-16/h8-13,24,29,31H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUQDEWSBQLXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4=CC=C(C=C4)OC)C)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386485 | |

| Record name | AG-690/12892863 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5713-84-8 | |

| Record name | AG-690/12892863 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while substitution of the bromine atom can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria. Research indicates that modifications in the quinoline structure can enhance its efficacy against various pathogens .

Anticancer Properties

Several studies have indicated that quinoline derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The presence of bromine and methoxy groups in this compound may contribute to its ability to inhibit tumor growth and proliferation . For instance, compounds structurally related to this one have been shown to interact with DNA and disrupt cellular processes critical for cancer cell survival.

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Quinoline derivatives are known to target enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling .

Structural Insights

The structural conformation of the compound can significantly influence its biological activity. Studies using X-ray crystallography have revealed that similar quinoline derivatives adopt specific conformations that facilitate interactions with biological targets . The presence of hydrogen bonding networks within the crystal structure enhances stability and solubility in biological systems.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various quinoline derivatives, including compounds similar to the one discussed here. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties attributed to structural features like bromination .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of quinoline derivatives on human cancer cell lines. The study demonstrated that compounds with similar structures induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The phenyl ring at position 4 of the quinoline core is a critical site for structural diversity. Key comparisons include:

Key Observations :

Ester Group Modifications

The ester moiety at position 3 significantly impacts molecular properties:

Key Observations :

Crystallographic and Hydrogen Bonding Patterns

Crystal structures of related compounds reveal:

- Methyl 4-(4-OMe-phenyl)... (): N–H···O hydrogen bonds stabilize the crystal lattice, with a monoclinic (P21/c) system and unit cell volume of 1696.0 ų .

- Ethyl 4-(5-Br-2-OH-phenyl)... (): OH groups participate in intermolecular H-bonding, influencing packing efficiency .

Biological Activity

The compound (4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is with a molecular weight of 500.3 g/mol. Its unique structure incorporates various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H22BrN5O4 |

| Molecular Weight | 500.3 g/mol |

| IUPAC Name | (4-methoxyphenyl)methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.

- Gene Expression Regulation : The compound may affect the expression of genes associated with different biological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives related to this compound possess antimicrobial properties against various bacterial strains. For instance, quinoline derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .

Anti-inflammatory Effects

Compounds similar in structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Research has identified that certain quinoline derivatives can inhibit cancer cell proliferation. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promising results in reducing tumor growth in preclinical studies . The specific compound under discussion may share these anticancer properties due to its structural similarities.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Studies : A study on benzotriazole derivatives indicated significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting a potential for developing new antimicrobial agents .

- Anticancer Activity : Research on pyrazolo[3,4-b]pyridines highlighted their ability to inhibit CDK2 and CDK9 effectively, leading to reduced proliferation in cancer cell lines such as HeLa and HCT116 .

- Inflammation Modulation : Derivatives have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The compound’s quinoline core and substituted aryl groups suggest multi-step synthesis, likely involving a Hantzsch-type cyclization or Friedländer condensation. For example, analogous quinoline derivatives have been synthesized via one-pot, three-component reactions under reflux with ethanol as a solvent, achieving yields >70% . Optimization strategies include:

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves stereoisomers common in tetrahydroquinoline systems .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, bromo groups). The 4,6,7,8-tetrahydroquinoline ring shows distinct methylene protons at δ ~1.8–2.5 ppm .

- X-ray crystallography : Resolves stereochemistry at the 4-position and confirms the boat conformation of the tetrahydroquinoline ring, as seen in similar structures .

- HRMS : Validates molecular weight (expected m/z ~530–540 for C₂₈H₂₉BrNO₆) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C for similar quinoline esters) .

- pH stability assays : Incubate in buffers (pH 3–10) and monitor via HPLC for hydrolysis of the ester group, particularly at the 3-carboxylate position .

Advanced Research Questions

Q. What computational methods are suitable for analyzing electronic properties and reaction mechanisms involving this compound?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing bromo group lowers LUMO energy, enhancing electrophilic substitution .

- Molecular docking : Model interactions with biological targets (e.g., enzymes with quinoline-binding sites) using software like AutoDock Vina .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. solid-state structures .

- SC-XRD vs. PXRD : Single-crystal X-ray diffraction provides absolute configuration, while powder XRD identifies polymorphic forms .

Q. What strategies are effective for studying the compound’s potential biological activity while avoiding cytotoxicity artifacts?

- In vitro assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ < 50 µM for phenolic derivatives) .

- Cytotoxicity controls : Compare results with non-brominated analogs to isolate the bromo group’s role in activity .

Q. How can researchers design experiments to probe the compound’s role in multi-target drug discovery?

- Network pharmacology : Map interactions with inflammation-related targets (COX-2, NF-κB) using cheminformatics tools like SwissTargetPrediction .

- Synergy studies : Combine with known kinase inhibitors to assess additive effects in cancer cell lines .

Methodological Tables

Q. Table 1. Key Characterization Data for Analogous Compounds

| Property | Example Value (Analog) | Technique | Reference |

|---|---|---|---|

| Melting Point | 168–170°C | DSC | |

| Crystal System | Monoclinic, space group P2₁/c | SC-XRD | |

| Torsional Angle (C4–C5) | 12.5° | DFT Optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.